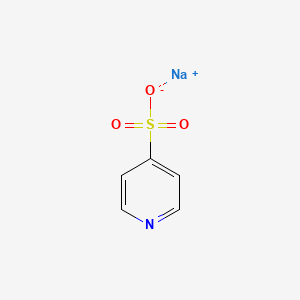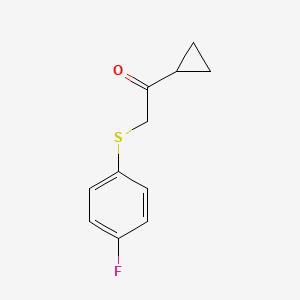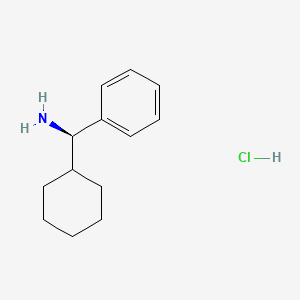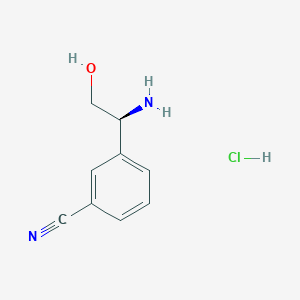![molecular formula C27H27N5O3 B13650595 ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is a complex organic compound known for its potent inhibitory effects on the HER2/ErbB2 receptor, making it a significant candidate in cancer research . This compound is characterized by its intricate structure, which includes a quinazoline core, a pyridine ring, and an ethyl carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
科学的研究の応用
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily by inhibiting the HER2/ErbB2 receptor, a protein-tyrosine kinase involved in cell growth and differentiation . By binding to this receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
Lapatinib: Another HER2/ErbB2 inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with similar structural features.
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is unique due to its specific structure, which allows for high selectivity and potency in inhibiting the HER2/ErbB2 receptor . This selectivity reduces off-target effects and enhances its therapeutic potential.
特性
分子式 |
C27H27N5O3 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate |
InChI |
InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32) |
InChIキー |
IKJUNQVKTBWLGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


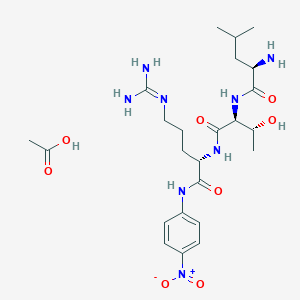
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
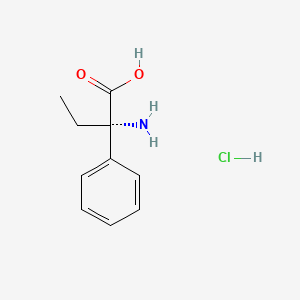
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
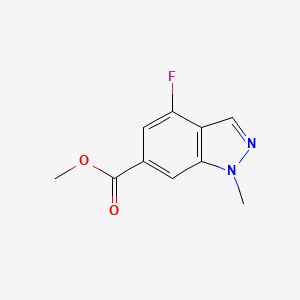
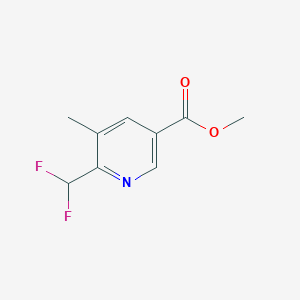
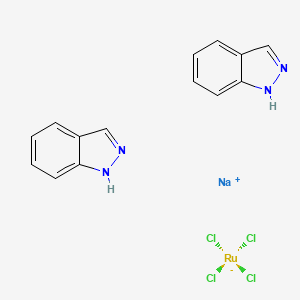
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
